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Introduction
Valbenazine, a selective inhibitor of vesicular monoamine transporter 2 (VMAT2), is a

therapeutic agent approved for the treatment of tardive dyskinesia and chorea associated with

Huntington's disease.[1][2] Its mechanism of action centers on the reversible inhibition of

VMAT2, a key protein in the presynaptic nerve terminal responsible for packaging

monoamines, such as dopamine, into synaptic vesicles for subsequent release.[2][3][4][5] By

modulating VMAT2 activity, Valbenazine reduces the presynaptic release of dopamine, thereby

alleviating the hyperkinetic movements characteristic of the indicated disorders.

While Valbenazine itself is not an imaging agent, in vivo imaging of its target, VMAT2, is a

critical application in the research and development of this and other VMAT2-targeting drugs.

Positron Emission Tomography (PET) imaging using specific radioligands for VMAT2 allows for

the non-invasive quantification and visualization of VMAT2 density in the brain. This technique

is invaluable for confirming the mechanism of action, determining target engagement, and

optimizing dosing regimens for VMAT2 inhibitors like Valbenazine.

These application notes provide an overview of the use of VMAT2 in vivo imaging in

conjunction with Valbenazine administration, including detailed protocols for conducting such

studies in a preclinical setting.
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Mechanism of Action and Signaling Pathway
Valbenazine is a prodrug that is metabolized to its active form, [+]-α-dihydrotetrabenazine ([+]-

α-HTBZ).[1] This active metabolite exhibits high affinity and selectivity for VMAT2.[1][6] By

inhibiting VMAT2, [+]-α-HTBZ disrupts the loading of monoamines into synaptic vesicles. This

leads to a decrease in the amount of neurotransmitter released into the synaptic cleft upon

neuronal firing. The prevailing hypothesis for tardive dyskinesia involves dopamine receptor

hypersensitivity resulting from chronic exposure to dopamine receptor blocking agents.[2] By

reducing presynaptic dopamine release, Valbenazine is thought to mitigate the overstimulation

of these hypersensitive postsynaptic D2 receptors.[5]

Caption: Valbenazine's Mechanism of Action via VMAT2 Inhibition.

In Vivo Imaging Applications
The primary in vivo imaging application related to Valbenazine is the use of PET to quantify the

occupancy of VMAT2 by the drug's active metabolite. This is a crucial step in drug development

to establish the relationship between the administered dose, the plasma concentration of the

drug, and the degree of target engagement in the brain. For this purpose, a radiolabeled ligand

that specifically binds to VMAT2 is employed. A commonly used and well-validated radiotracer

for VMAT2 imaging is [¹⁸F]AV-133 (also known as ¹⁸F-Flurpiridaz).

A recent translational PET study established [¹⁸F]AV-133 PET as a capable method for

providing a VMAT2 inhibitor pharmacokinetic-target occupancy relationship that translates from

nonhuman primates to humans.[7] This study determined that therapeutic doses of

Valbenazine are associated with a high level of VMAT2 target occupancy.[7]

Key applications of VMAT2 imaging in Valbenazine research include:

Target Engagement Confirmation: Demonstrating that Valbenazine's active metabolite binds

to VMAT2 in the living brain.

Dose-Occupancy Relationship: Establishing a quantitative relationship between the dose of

Valbenazine and the percentage of VMAT2 occupied by the drug.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Integrating plasma drug

concentrations with target occupancy data to build robust PK/PD models.
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Competitive Binding Studies: Assessing the relative affinity of new VMAT2 inhibitors by their

ability to displace the radioligand.

Longitudinal Studies: Evaluating changes in VMAT2 density over time in response to disease

progression or long-term treatment.

Experimental Protocols
Protocol 1: Baseline VMAT2 PET Imaging in a Preclinical
Model (e.g., Non-Human Primate)
This protocol outlines a typical procedure for obtaining a baseline VMAT2 PET scan prior to the

administration of Valbenazine.

Materials:

PET/CT or PET/MR scanner

[¹⁸F]AV-133 radiotracer

Anesthesia (e.g., isoflurane)

Intravenous catheterization supplies

Animal monitoring equipment (respiration, heart rate, temperature)

Calibrated dose calibrator

Procedure:

Animal Preparation: Fast the animal for at least 4 hours prior to the scan. Anesthetize the

animal and maintain a stable level of anesthesia throughout the procedure. Place an

intravenous catheter for radiotracer injection and blood sampling.

Positioning: Position the animal in the PET scanner with the head in the center of the field of

view. A head holder should be used to minimize motion.
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Transmission Scan: Perform a CT or MR scan for attenuation correction and anatomical co-

registration.

Radiotracer Administration: Administer a bolus injection of [¹⁸F]AV-133 (e.g., 150-200 MBq)

intravenously.

PET Data Acquisition: Acquire dynamic PET data for 90-120 minutes post-injection.

Blood Sampling (Optional but Recommended): Collect arterial blood samples throughout the

scan to determine the arterial input function for kinetic modeling.

Image Reconstruction: Reconstruct the PET data using an appropriate algorithm (e.g.,

OSEM3D) with corrections for attenuation, scatter, and radioactive decay.

Data Analysis:

Co-register the PET images to the anatomical MRI or CT scan.

Define regions of interest (ROIs) on the anatomical images for brain regions rich in VMAT2

(e.g., striatum, putamen, caudate) and a reference region with negligible VMAT2 density

(e.g., cerebellum).

Generate time-activity curves (TACs) for each ROI.

Calculate the binding potential (BP_ND) using a suitable kinetic model (e.g., simplified

reference tissue model).

Protocol 2: VMAT2 Target Occupancy Study with
Valbenazine
This protocol describes how to determine the percentage of VMAT2 occupied by Valbenazine

at a given dose.

Procedure:

Baseline Scan: Perform a baseline PET scan as described in Protocol 1 for each animal.
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Valbenazine Administration: Administer Valbenazine orally at the desired dose. The timing of

the PET scan relative to drug administration should be based on the known

pharmacokinetics of Valbenazine and its active metabolite to coincide with peak plasma

concentrations.

Post-Dose PET Scan: At the selected time point after Valbenazine administration, perform a

second PET scan on the same animal using the same procedure as the baseline scan.

Data Analysis:

Analyze the post-dose PET data in the same manner as the baseline data to calculate the

post-dose BP_ND.

Calculate the percent target occupancy (%TO) for each ROI using the following formula:

%TO = [(BP_ND_baseline - BP_ND_post-dose) / BP_ND_baseline] * 100

Pre-Valbenazine Post-Valbenazine

Baseline VMAT2 PET Scan
([18F]AV-133)

Calculate Baseline
Binding Potential (BP_ND)

Calculate % Target Occupancy
(%TO)

Administer Valbenazine
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Caption: Experimental Workflow for a VMAT2 Target Occupancy Study.

Data Presentation
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Quantitative data from VMAT2 PET imaging studies with Valbenazine should be summarized in

tables to facilitate comparison.

Table 1: Hypothetical Binding Potential (BP_ND) Data from a Preclinical Study

Animal ID Brain Region Baseline BP_ND
Post-Dose BP_ND
(80 mg
Valbenazine)

NHP-01 Striatum 3.5 0.5

NHP-01 Putamen 3.8 0.6

NHP-01 Caudate 3.2 0.4

NHP-02 Striatum 3.6 0.55

NHP-02 Putamen 3.9 0.62

NHP-02 Caudate 3.3 0.45

Table 2: Calculated VMAT2 Target Occupancy (%TO)

Animal ID Brain Region % Target Occupancy

NHP-01 Striatum 85.7%

NHP-01 Putamen 84.2%

NHP-01 Caudate 87.5%

NHP-02 Striatum 84.7%

NHP-02 Putamen 84.1%

NHP-02 Caudate 86.4%

Conclusion
In vivo imaging of VMAT2 using PET is a powerful tool in the research and development of

Valbenazine and other VMAT2 inhibitors. It provides a non-invasive method to confirm target
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engagement, establish dose-occupancy relationships, and inform clinical trial design. The

protocols and data presentation formats outlined in these application notes provide a

framework for conducting and reporting such studies, ultimately contributing to a better

understanding of the pharmacodynamics of Valbenazine and facilitating the development of

novel therapeutics for neurological disorders.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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